Cas no 223387-28-8 (5,7,3',4'-Tetra-O-benzylepicatechin-4β→8-5,7,3',4'-tetra-O-benzylepicatechin)

5,7,3',4'-Tetra-O-benzylepicatechin-4β→8-5,7,3',4'-tetra-O-benzylepicatechin structure
223387-28-8 structure
Product Name:5,7,3',4'-Tetra-O-benzylepicatechin-4β→8-5,7,3',4'-tetra-O-benzylepicatechin
CAS No:223387-28-8
MF:C8H8O4
MW:168.146722793579
CID:2857866
PubChem ID:23318533
Update Time:2025-07-15

5,7,3',4'-Tetra-O-benzylepicatechin-4β→8-5,7,3',4'-tetra-O-benzylepicatechin Chemical and Physical Properties

Names and Identifiers

    • 5,7,3',4'-tetra-O-benzyl-(-)-epicatechin-(4β,8)-[5,7,3',4'-tetra-O-benzyl-(-)-epicatechin]
    • 8-(5,7,3'',4''-tetra-O-benzylepicatechin-4;
    • 4-Hydroxyphenylglyoxalhydrate
    • SCHEMBL9413887
    • p-hydroxyphenylglyoxal hydrate
    • MFCD00211308
    • 4-Hydroxyphenyl glyoxal hydrate
    • 2-(4-hydroxyphenyl)-2-oxoacetaldehyde hydrate
    • DTXCID50583595
    • 2-(4-hydroxyphenyl)-2-oxoacetaldehyde;hydrate
    • Ethanone,2,2-dihydroxy-1-(4-hydroxyphenyl)-
    • (4-Hydroxyphenyl)(oxo)acetaldehyde--water (1/1)
    • 4-HYDROXY-ALPHA-OXOBENZENEACETALDEHYDE
    • 197447-05-5
    • AS-33061
    • AKOS015855364
    • 5,7,3',4'-Tetra-O-benzylepicatechin-4Beta?8-5,7,3',4'-tetra-O-benzylepicatechin
    • DTXSID80632843
    • IKKDQJGLFIXJKP-UHFFFAOYSA-N
    • (2R,2'R,3R,3'R,4R)-2,2'-Bis[3,4-bis(phenylmethoxy)phenyl]-3,3',4,4'-tetrahydro-5,5',7,7'-tetrakis(phenylmethoxy)-[4,8'-bi-2H-1-benzopyran]-3,3'-diol; 5,7,3',4'-Tetra-O-benzyl-(-)-epicatechin-(4ss,8)-[5,7,3',4'-tetra-O-benzyl-(-)-epicatechin]; 5,7,3',4'-Tetra-O-benzylepicatechin-4Beta?8-5,7,3',4'-tetra-O-benzylepicatechin
    • 223387-28-8
    • 4-Hydroxyphenylglyoxal hydrate
    • 854670-84-1
    • 5,7,3',4'-Tetra-O-benzylepicatechin-4β→8-5,7,3',4'-tetra-O-benzylepicatechin
    • Inchi: 1S/C8H6O3.H2O/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-5,10H;1H2
    • InChI Key: IKKDQJGLFIXJKP-UHFFFAOYSA-N
    • SMILES: OC1C=CC(C(C=O)=O)=CC=1.O

Computed Properties

  • Exact Mass: 1298.52000
  • Monoisotopic Mass: 168.04225873Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 157
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.4Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Solubility: Chloroform, Ethyl Acetate
  • PSA: 132.76000
  • LogP: 17.98220

5,7,3',4'-Tetra-O-benzylepicatechin-4β→8-5,7,3',4'-tetra-O-benzylepicatechin Security Information

5,7,3',4'-Tetra-O-benzylepicatechin-4β→8-5,7,3',4'-tetra-O-benzylepicatechin Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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T290260-0.5mg
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T290260-10mg
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Additional information on 5,7,3',4'-Tetra-O-benzylepicatechin-4β→8-5,7,3',4'-tetra-O-benzylepicatechin

Comprehensive Analysis of 5,7,3',4'-Tetra-O-benzylepicatechin-4β→8-5,7,3',4'-tetra-O-benzylepicatechin (CAS No. 223387-28-8)

In the realm of flavonoid chemistry, the compound 5,7,3',4'-Tetra-O-benzylepicatechin-4β→8-5,7,3',4'-tetra-O-benzylepicatechin (CAS No. 223387-28-8) stands out as a structurally complex and biologically significant molecule. This dimeric flavan-3-ol derivative has garnered attention due to its potential applications in nutraceutical research, antioxidant studies, and pharmaceutical development. The compound's unique 4β→8 interflavan linkage and benzyl-protected hydroxyl groups make it a valuable intermediate for synthesizing more complex polyphenolic compounds.

Recent trends in natural product chemistry have highlighted the growing demand for epicatechin derivatives, particularly those with enhanced bioavailability and stability. The benzyl-protected form of this dimer addresses these challenges, making it a subject of intense research in drug delivery systems. Scientists are particularly interested in how the tetra-O-benzyl modification affects the compound's cell membrane permeability and metabolic stability, which are crucial factors in nutraceutical formulations.

The synthesis of 5,7,3',4'-Tetra-O-benzylepicatechin-4β→8-5,7,3',4'-tetra-O-benzylepicatechin involves sophisticated organic chemistry techniques, including selective benzylation and controlled oxidative coupling. These methods have been optimized to achieve high regioselectivity at the 4β position, a feature that distinguishes this compound from other catechin dimers. The CAS registry number 223387-28-8 serves as a unique identifier for researchers tracking the compound's structure-activity relationships across different studies.

In the context of health and wellness trends, this compound relates to popular searches about "enhanced flavonoids" and "stable antioxidant compounds." Its potential role in mitochondrial support and cellular protection aligns with current consumer interest in anti-aging formulations and metabolic health products. The benzyl-protected epicatechin dimer structure offers insights into designing more effective dietary supplements with improved gastrointestinal absorption.

From a pharmacological perspective, researchers are investigating how the 4β→8 linkage in this dimer influences its receptor binding affinity compared to monomeric epicatechins. Preliminary studies suggest that the dimeric structure may exhibit unique signaling pathway modulation, particularly in inflammatory response and oxidative stress management. These properties make CAS No. 223387-28-8 relevant to current research on neuroprotective compounds and cardiovascular health supplements.

The analytical characterization of this compound presents interesting challenges for chromatographic techniques. Its high molecular weight and multiple benzyl groups require specialized HPLC methods for accurate quantification. These analytical considerations are important for quality control in phytopharmaceutical production, where consistency of flavonoid content is critical for product efficacy.

In green chemistry applications, researchers are exploring more sustainable approaches to synthesizing this benzylated catechin dimer. The development of catalytic methods for the 4β→8 coupling reaction could significantly reduce the environmental impact of producing this valuable research chemical. Such advancements would address growing concerns about sustainable synthesis in the natural products industry.

The compound's stereochemical complexity at the 4β position makes it an interesting case study for computational chemistry approaches. Molecular modeling of the tetra-O-benzylepicatechin dimer helps predict its conformational stability and potential molecular interactions. These computational studies complement experimental research on the compound's biological activities and physicochemical properties.

As interest grows in plant-derived therapeutics, the 5,7,3',4'-Tetra-O-benzylepicatechin-4β→8-dimer serves as a prototype for developing modified flavonoids with tailored properties. Its chemical modifications demonstrate how structural optimization can enhance the therapeutic potential of natural compounds while maintaining their beneficial bioactivities. This balance between natural origin and chemical improvement represents an important direction in modern phytochemistry research.

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